2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid
Beschreibung
This compound (CAS: 879502-02-0) is a tert-butoxycarbonyl (Boc)-protected amino acid derivative featuring a 4-methyl-1,3-thiazol-2-yl substituent. Its molecular formula is C₁₁H₁₆N₂O₄S, with a molecular weight of 272.33 g/mol . It is commercially available in high-purity grades for life science research, including pharmaceutical and materials science applications .
Eigenschaften
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-7-6-19-9(13-7)5-8(10(15)16)14-11(17)18-12(2,3)4/h6,8H,5H2,1-4H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSQRZMGNAKPJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid typically involves the following steps:
Step 1: : Thiazole formation through the cyclization of suitable precursors.
Step 2: : Introduction of the methyl group on the thiazole ring via alkylation.
Step 3: : Incorporation of the amino acid backbone through condensation reactions.
Step 4: : Protection of the amino group using tert-butoxycarbonyl chloride under basic conditions.
Industrial Production Methods
Industrial synthesis often employs automated, high-throughput techniques to maximize yield and efficiency. This may include:
Continuous flow reactors: for precise control over reaction conditions.
Automated purification systems: for efficient product isolation.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Can be oxidized to introduce functional groups or modify the existing ones.
Reduction: : Reduces specific moieties to alter reactivity.
Substitution: : Substitutes specific groups to form derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
Depending on the reactions, products may include modified thiazole derivatives or amino acids with altered protective groups.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound serves as a precursor in the synthesis of bioactive molecules. Its structure allows for modifications that can lead to the development of new pharmaceutical agents targeting specific biological pathways. For instance, derivatives of this compound have been explored for their potential as enzyme inhibitors, particularly in the context of diseases where thiazole derivatives exhibit therapeutic effects.
Enzyme Inhibition Studies
Research has indicated that thiazole-containing compounds can interact with various enzymes, potentially acting as inhibitors. The tert-butoxycarbonyl (Boc) protecting group can be selectively removed to yield active amine derivatives that may exhibit improved binding affinities to target enzymes. This property makes it a valuable compound in drug discovery processes focused on enzyme modulation.
Agrochemical Development
The unique chemical properties of this compound allow it to be utilized in the formulation of agrochemicals. Its thiazole moiety is known to enhance the biological activity of herbicides and pesticides, making it a candidate for developing more effective agricultural chemicals.
Case Study 1: Synthesis of Thiazole Derivatives
A study demonstrated the utility of 2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid in synthesizing a series of thiazole derivatives with enhanced biological activities. These derivatives were evaluated for their potential as anti-cancer agents, showing promising results in inhibiting tumor cell proliferation.
Case Study 2: Enzyme Inhibition Mechanism
Research published in a peer-reviewed journal highlighted the mechanism by which thiazole derivatives derived from this compound inhibit specific enzymes involved in metabolic pathways. The study provided insights into how structural modifications can enhance inhibitory activity and selectivity towards target enzymes.
Wirkmechanismus
Mechanism of Effects
The compound's effects are often due to its interaction with biological molecules, altering their activity or function.
Molecular Targets and Pathways
Enzyme Inhibition: : Interacts with active sites, inhibiting function.
Receptor Binding: : Modifies signaling pathways by binding to receptors.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Structural Variations
The compound shares a Boc-protected amino-propanoic acid backbone with analogs but differs in the heterocyclic substituent. Below is a comparative analysis:
Heterocyclic Ring Modifications
Substituent Effects
- Extended Conjugation : Cinnamoyl and acryloyl substituents (Compounds 24–26, ) introduce conjugated double bonds, affecting UV absorption and redox properties .
- Halogenation : Bromine in Compound 12 () may improve binding to electrophilic biological targets .
Bioactivity
- Anticancer Potential: Thiazolone derivatives (e.g., Compound 6a, ) show cytotoxicity via inhibition of kinase pathways .
- Enzyme Inhibition : Oxadiazole and quinazoline analogs may target Plasmodium falciparum enzymes () or tyrosine kinases .
Physical Properties
| Property | Target Compound | 4-Methyloxadiazole Analog | Pyrazole Analog | Quinazoline Analog |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 272.33 | 283.28 | 269.30 | 317.35 |
| LogP (Predicted) | 1.5–2.0 | 1.2–1.8 | 1.0–1.5 | 2.5–3.0 |
| Solubility (mg/mL) | ~10 (pH 7.4) | ~15 | ~20 | ~5 |
Biologische Aktivität
2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a thiazole ring, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 272.34 g/mol.
Antiviral Activity
Research has indicated that derivatives of amino acids containing thiazole rings exhibit antiviral properties. For instance, compounds similar to 2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid have shown activity against neuraminidase, an enzyme critical for viral replication. In a study involving β-amino acid derivatives, compounds exhibited IC50 values in the micromolar range against viral targets .
Antibacterial Activity
The compound's structural features suggest potential antibacterial activity. Thiazole derivatives have been documented to possess broad-spectrum antibacterial properties. A related study highlighted that certain thiazole-containing compounds demonstrated efficacy against both Gram-positive and Gram-negative bacteria, indicating that modifications to the thiazole moiety could enhance antibacterial potency .
Anti-inflammatory Effects
In vitro studies have shown that thiazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α. The compound's ability to modulate immune responses suggests its potential use in treating inflammatory diseases. For example, a derivative was tested in mouse models and demonstrated significant inhibition of LPS-induced TNF-α production .
The biological activity of 2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid is primarily attributed to its interaction with specific enzymes or receptors involved in disease processes. The Boc group can be selectively removed under acidic conditions, exposing the active amine that can interact with target proteins, potentially inhibiting their activity or altering their function.
Data Tables
| Biological Activity | IC50 Value | Reference |
|---|---|---|
| Antiviral (neuraminidase inhibition) | 50 μM | |
| Antibacterial (Gram-positive bacteria) | Varies by derivative | |
| Anti-inflammatory (TNF-α inhibition) | Significant reduction |
Case Studies
- Antiviral Study : A series of β-amino acid derivatives were synthesized and tested for neuraminidase inhibition. Compound A-87380 exhibited an IC50 of 50 μM, demonstrating moderate antiviral activity and serving as a lead for further optimization .
- Anti-inflammatory Research : In vivo experiments showed that a related thiazole compound significantly reduced carrageenan-induced footpad edema in mice, comparable to established anti-inflammatory drugs like tacrolimus .
Q & A
Q. What are the optimized synthetic routes for 2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid?
- Methodological Answer : The synthesis typically involves coupling tert-butoxycarbonyl (Boc)-protected amino acids with thiazole derivatives. For example:
- Step 1 : React Boc-protected amino acids (e.g., Boc-L-alanine) with 4-methylthiazole-2-carbaldehyde under reductive amination conditions (e.g., NaBH₃CN in methanol at 60°C) to form the amine intermediate.
- Step 2 : Hydrolyze the ester group using NaOH (1–3 M) in aqueous THF to yield the carboxylic acid.
- Step 3 : Purify via recrystallization (e.g., methanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Key Data : Yields range from 45–70% depending on the coupling agent (e.g., DCC vs. EDC) and solvent system.
Q. What spectroscopic techniques are critical for confirming the compound’s structure and purity?
- Methodological Answer :
- 1H/13C NMR : Confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and thiazole ring protons (δ 6.8–7.2 ppm). The α-proton adjacent to the amino group appears as a doublet (δ 4.0–4.5 ppm) .
- IR Spectroscopy : Detect Boc carbonyl stretch (~1680–1720 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹) .
- Mass Spectrometry (MS) : Use ESI-MS to verify the molecular ion peak (e.g., [M+H]+ for C₁₃H₁₉N₃O₄S: calc. 314.11, observed 314.09) .
- Elemental Analysis : Ensure ≤0.3% deviation between calculated and observed C/H/N/S values .
Advanced Research Questions
Q. How can researchers address low yields during the Boc-protection or thiazole coupling steps?
- Methodological Answer :
- Optimize Coupling Agents : Test DCC, EDC, or HATU with additives like HOBt to reduce racemization. For example, HATU improves yields by 15–20% compared to DCC in peptide couplings .
- Solvent Screening : Use anhydrous DMF or dichloromethane (DCM) to stabilize reactive intermediates.
- Temperature Control : Perform reactions under reflux (e.g., 80°C for thiazole alkylation) to enhance kinetics while avoiding Boc-group degradation .
- Monitor Intermediate Stability : Use TLC or HPLC to detect byproducts (e.g., tert-butyl alcohol from Boc deprotection) .
Q. What strategies evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability Studies : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC:
| pH | % Degradation (72 h) | Major Degradants |
|---|---|---|
| 1.0 | 95% | Free amine, thiazole |
| 7.4 | 5% | None detected |
| 12.0 | 40% | Oxidized thiazole |
| (Data adapted from Boc-protected analogs ). |
- Thermal Stability : Use DSC/TGA to identify decomposition temperatures (e.g., Boc group degrades at ~150°C) .
Q. How can bioactivity assays be designed to assess this compound’s potential in drug discovery?
- Methodological Answer :
- Target Selection : Prioritize enzymes or receptors where thiazole motifs are known ligands (e.g., kinase inhibitors, GPCRs).
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ using fluorescence-based assays (e.g., ATPase activity for kinases).
- Cellular Uptake : Use radiolabeled (³H/¹⁴C) compound to quantify permeability in Caco-2 cells .
- In Vivo PK/PD : Administer the compound intravenously/orally to rodents; collect plasma for LC-MS/MS analysis to determine t₁/₂, Cmax, and bioavailability .
Q. How to resolve discrepancies in NMR data during characterization?
- Methodological Answer :
- Dynamic Exchange Effects : If splitting is observed in the NH proton (δ 6.5–7.5 ppm), use variable-temperature NMR (25–60°C) to identify conformational exchange.
- Stereochemical Confirmation : Perform NOESY to verify spatial proximity between the Boc group and thiazole ring protons .
- Impurity Identification : Compare experimental 13C NMR shifts with computational predictions (e.g., DFT at B3LYP/6-31G* level) to detect regioisomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
